Ranolazine-d5 - 1092804-87-9

Ranolazine-d5

Catalog Number: EVT-3163355
CAS Number: 1092804-87-9
Molecular Formula: C24H33N3O4
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ranolazine-d5 is intended for use as an internal standard for the quantification of ranolazine by GC- or LC-MS. Ranolazine is a piperazine derivative with cardioprotective activity. It reduces the late sodium current (INa) in mouse myocytes expressing the long QT syndrome 3 mutant sodium channel DKPQ, ventricular myocytes isolated from a canine model of heart failure, guinea pig ventricular myocytes exposed to hydrogen peroxide or anemone toxin-II, and HEK293 cells expressing human Nav1.5 channels (IC50s = 5.9-15 μM) as well as the late potassium current (IKr) in canine ventricular myocytes and HEK293 cells (IC50s = 11.5 and 14.4 μM, respectively). Ranolazine also inhibits radioligand binding to α1-, β1-, and β2-adrenergic receptors (Kis = 8.2-19.5, 1.4-8.6, and 0.5-14.8 μM, respectively). In vivo, ranolazine (480 μg/kg per min) reduces clofilium-induced prolongation of the QTc interval and Torsade de Pointes (TdP) in rabbits. Ranolazine also reduces interstitial collagen deposition as well as atrial natriuretic peptide (ANP;), connective tissue growth factor (CTGF), brain natriuretic peptide (BNP;), and matrix metalloproteinase-2 (MMP-2) mRNA levels, and prevents left ventricular dilation in a mouse model of cardiotoxicity induced by doxorubicin.

Future Directions
  • Investigating its potential as a therapeutic agent for other cardiovascular conditions, such as atrial fibrillation [].

Ranolazine

Compound Description: Ranolazine, chemically named (±)-N-(2,6-dimethylphenyl)-4[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide dihydrochloride, is a medication used to treat chronic angina. [] It works differently than other anti-anginal drugs by reducing angina symptoms without significantly impacting heart rate or blood pressure. [, ] Ranolazine is available in both oral and intravenous forms. []

(S)-Ranolazine

Compound Description: (S)-Ranolazine represents the pharmacologically active enantiomer of the racemic drug, ranolazine. [] It demonstrates superior efficacy in treating angina compared to the racemic mixture. []

Metabolites of Ranolazine

Compound Description: Ranolazine undergoes extensive metabolism in humans, resulting in various metabolites. [] Key metabolic pathways include N-dealkylation at the piperazine ring, O-demethylation and O-dearylation at the methoxyphenoxy moiety, hydrolysis of the amide group, and oxygenation at various positions. [] Some metabolites are further conjugated with glucuronic acid or other adducts. []

Source and Classification

Ranolazine-d5 is synthesized through chemical processes that modify the structure of ranolazine to incorporate deuterium isotopes. It belongs to the class of drugs known as metabolic modulators and is often used in conjunction with other cardiovascular medications. The drug is classified under the Biopharmaceutical Classification System as Class 4, indicating high solubility but low permeability .

Synthesis Analysis

Methods and Technical Details

The synthesis of ranolazine-d5 involves several key steps, typically starting from commercially available precursors. The general method includes:

  1. Formation of Key Intermediates: Initial compounds such as 1-cyclopropoxy-2-methoxybenzene are reacted with piperazine derivatives under controlled conditions.
  2. Deuteration: Specific reactions are performed using deuterated reagents to replace hydrogen atoms with deuterium, enhancing the stability and tracking capabilities of the compound.
  3. Purification: The final product undergoes purification processes including recrystallization and chromatography to ensure high purity levels.

The synthesis can be summarized in a three-step process that yields ranolazine-d5 with specific attention to maintaining the integrity of its molecular structure during deuteration .

Molecular Structure Analysis

Structure and Data

Ranolazine-d5 retains the core structure of ranolazine, characterized by its complex heterocyclic framework. The incorporation of deuterium alters certain physical properties without significantly changing its biological activity.

Key structural features include:

  • A piperazine ring
  • A methoxybenzene moiety
  • Deuterated positions that enhance stability

The molecular formula for ranolazine-d5 can be represented as C24_{24}H32_{32}N4_{4}O4_{4}D5_{5}, where D indicates the presence of deuterium .

Chemical Reactions Analysis

Reactions and Technical Details

Ranolazine-d5 can participate in various chemical reactions typical for organic compounds, including:

  • Nucleophilic Substitution Reactions: The presence of functional groups such as amines allows for substitution reactions that can modify the compound further.
  • Deuterium Exchange Reactions: Under specific conditions, ranolazine-d5 can undergo exchange reactions where deuterium may be replaced by hydrogen or other isotopes.

These reactions are crucial for both its synthesis and potential modifications for research purposes .

Mechanism of Action

Process and Data

Ranolazine-d5 functions primarily by inhibiting late sodium currents in cardiac myocytes, which helps to stabilize cardiac action potentials. This mechanism reduces intracellular sodium overload, thereby improving myocardial efficiency and reducing anginal symptoms.

Key points about its mechanism include:

  • Inhibition of Sodium Channels: It preferentially binds to inactivated sodium channels, which helps prevent excessive sodium influx during depolarization.
  • Metabolic Modulation: Ranolazine shifts cardiac metabolism from fatty acid oxidation to glucose oxidation, enhancing energy efficiency in ischemic conditions .

This dual action contributes to its therapeutic effects in managing chronic angina.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ranolazine-d5 exhibits properties similar to those of ranolazine but with variations due to deuteration:

  • Molecular Weight: Approximately 420.56 g/mol
  • Solubility: Highly soluble at lower pH levels; solubility decreases at neutral pH.
  • Melting Point: Specific melting point data for ranolazine-d5 may vary slightly due to isotopic effects but generally remains within a similar range as ranolazine.

These properties are essential for understanding its pharmacokinetics and formulation in pharmaceutical applications .

Applications

Scientific Uses

Ranolazine-d5 serves multiple purposes in scientific research, including:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace metabolic pathways and understand absorption, distribution, metabolism, and excretion (ADME) processes.
  • Mechanistic Studies: It aids in elucidating the mechanisms underlying sodium channel modulation and cardiac metabolism.
  • Drug Development: As a stable isotope-labeled compound, it can be used in drug formulation studies to assess bioavailability and efficacy.

Properties

CAS Number

1092804-87-9

Product Name

Ranolazine-d5

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C24H33N3O4

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D

InChI Key

XKLMZUWKNUAPSZ-RIXVBNTJSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.